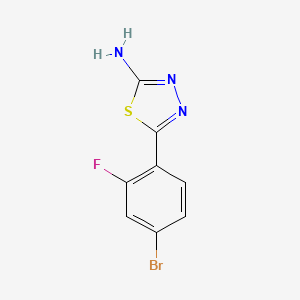

5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine

Descripción general

Descripción

5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a 4-bromo-2-fluorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-2-fluoroaniline with thiocarbonyl diimidazole, followed by cyclization with hydrazine hydrate to form the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.

Mecanismo De Acción

The mechanism of action of 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-2-fluorobiphenyl: Similar in structure but lacks the thiadiazole ring.

(2-{[(4-Bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid: Contains a similar bromo-fluoro-phenyl group but has different functional groups and applications.

Uniqueness

5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is unique due to its thiadiazole ring, which imparts specific chemical and biological properties. This makes it distinct from other compounds with similar phenyl groups but different heterocyclic systems.

Actividad Biológica

5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article synthesizes existing research findings on its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological effects.

- Molecular Formula : C₈H₅BrFN₃S

- Molecular Weight : 274.11 g/mol

- CAS Number : 299937-74-9

The biological activity of this compound primarily revolves around its interaction with cellular pathways associated with cancer proliferation and apoptosis. Thiadiazole derivatives are known for their ability to induce cell cycle arrest and apoptosis in cancer cells.

Key Mechanisms:

- Cell Cycle Arrest : Research indicates that this compound can significantly arrest the cell cycle at various phases depending on the specific cancer cell type. For instance, it has shown efficacy in arresting MCF-7 (breast cancer) cells at the G2/M phase, which is crucial for cellular division .

- Induction of Apoptosis : The compound enhances the Bax/Bcl-2 ratio, promoting apoptosis through intrinsic pathways. This was evidenced by increased levels of caspase 9 in treated cells .

- Cytotoxicity : The compound exhibits varying degrees of cytotoxicity across different cancer cell lines. For example, it has demonstrated an IC50 value of 12.5 µM against MCF-7 cells, indicating significant antitumor activity compared to other compounds .

Biological Activity Data

The following table summarizes the cytotoxic effects of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Cell cycle arrest at G2/M phase |

| A549 | 0.2 | Induction of apoptosis |

| HeLa | 4.2 | Increased Bax/Bcl-2 ratio |

| HepG2 | 8.35 | Cell cycle arrest and DNA damage |

Case Studies and Research Findings

Several studies have explored the biological activity of thiadiazole derivatives, including this compound:

- Anticancer Activity : A study published in MDPI reported that derivatives similar to this compound exhibited significant antitumor activity against breast cancer cells (MCF-7) and liver cancer cells (HepG2). The introduction of electron-withdrawing groups like bromine enhanced their potency .

- Selectivity Index Evaluation : Selectivity indices were calculated to assess the safety profile of these compounds against normal mammalian cells (Vero cells). Compounds similar to this compound showed low cytotoxic effects on normal cells while maintaining high efficacy against cancer cells .

- Mechanistic Studies : Further investigations into the apoptotic mechanisms revealed that treatment with this compound led to DNA damage and subsequent activation of apoptotic pathways through caspase activation .

Propiedades

IUPAC Name |

5-(4-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN3S/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJYTTRMHZPUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589672 | |

| Record name | 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299937-74-9 | |

| Record name | 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.